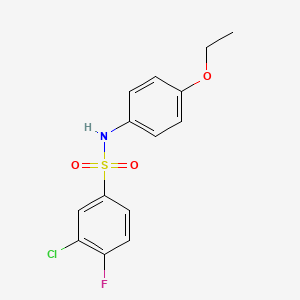

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

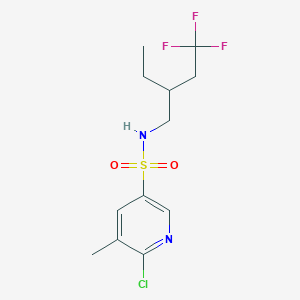

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide, also known as CEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research1. CEPC is a benzamide derivative that contains a chloro and ethoxy group on the benzene ring1.

Synthesis Analysis

The synthesis of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves the reaction of 4-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine1. The resulting product is then purified through recrystallization1. This method yields 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide with a purity of over 99%1.

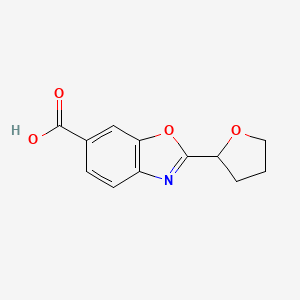

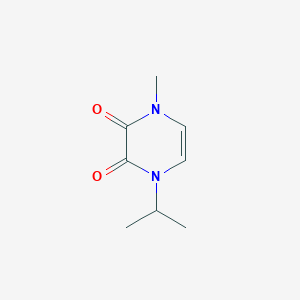

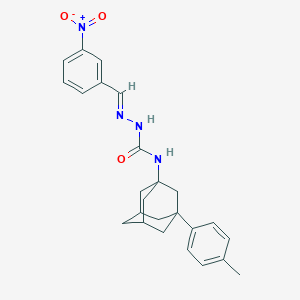

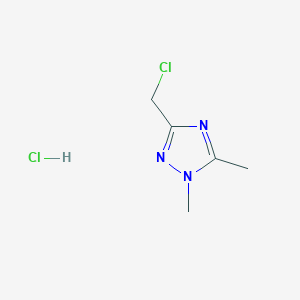

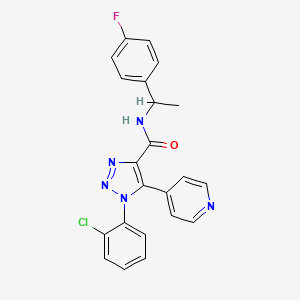

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is not explicitly mentioned in the search results. However, it is known that it is a benzamide derivative that contains a chloro and ethoxy group on the benzene ring1.Chemical Reactions Analysis

The exact chemical reactions involving 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide are not specified in the search results. However, its synthesis involves the reaction of 4-ethoxyaniline with 3-chlorobenzoyl chloride1.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide include a molecular weight of 301.79 g/mol and a melting point of 126-128°C1. It is also known for its high purity and stability1.

Scientific Research Applications

Antitumor Applications

Sulfonamide-focused libraries, including compounds similar to 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide, have been evaluated for their antitumor properties. These compounds are potent cell cycle inhibitors and have advanced to clinical trials. They exhibit mechanisms such as disrupting tubulin polymerization and causing a decrease in the S phase fraction of cancer cell lines, which highlights their potential as oncolytic agents. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides, shedding light on drug-sensitive cellular pathways (Owa et al., 2002).

Enzyme Inhibition

Sulfonamide drugs, including those structurally related to 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide, have demonstrated inhibitory effects on tubulin polymerization, targeting the colchicine site of tubulin. This interaction is critical for the development of antimitotic properties and highlights the utility of sulfonamides in disrupting cellular division processes. Thermodynamic analysis of these interactions has provided insights into the drug-tubulin binding mechanism, revealing significant implications for drug design (Banerjee et al., 2005).

Synthesis and Bioactivity

New derivatives of benzenesulfonamides have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These studies contribute to the understanding of the structure-activity relationship of sulfonamides, indicating their relevance in developing anticancer strategies. Some derivatives exhibited interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Additionally, the inhibition of human cytosolic isoforms of carbonic anhydrase suggests a broader application in therapeutic interventions (Gul et al., 2016).

Anticancer Effects via Apoptosis and Autophagy Pathways

New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cells. These compounds have also demonstrated carbonic anhydrase inhibitory effects on several human isoenzymes, suggesting their potential as anticancer drug candidates. The ability to induce cleavage of poly (ADP ribose) polymerase and activation of caspases highlights their mechanistic role in cancer cell death. This dual mechanism of action, along with enzyme inhibition, positions these sulfonamides as promising leads in cancer therapy (Gul et al., 2018).

Safety And Hazards

The safety and hazards associated with 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide are not explicitly mentioned in the search results. However, it is important to note that it is intended for research use only and not for human or veterinary use1.

Future Directions

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide has been investigated for its potential use in various scientific research fields such as cancer research, neurodegenerative diseases, and inflammation1. Studies have shown that it has anticancer properties and can inhibit the growth of cancer cells1. It has also been found to have neuroprotective effects and can reduce inflammation in the brain1. These findings suggest that it may have promising applications in the treatment of these conditions in the future.

properties

IUPAC Name |

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c1-2-20-11-5-3-10(4-6-11)17-21(18,19)12-7-8-14(16)13(15)9-12/h3-9,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIXYNJKYGCTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2732539.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)